2-Fluoro-6-isopropoxybenzoic acid
Description
2-Fluoro-6-isopropoxybenzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the ortho position (C2) and an isopropoxy group at the para position relative to the carboxylic acid functional group (C6). This compound is notable for its unique electronic and steric properties, influenced by the electron-withdrawing fluorine atom and the bulky isopropoxy substituent. However, commercial availability of this compound has been discontinued, as noted in recent catalogs .
Properties
IUPAC Name |
2-fluoro-6-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMWBBKORQRKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypervalent Iodine Precursors
Arylbenziodoxolones (ABIXs) serve as versatile intermediates for regioselective fluorination. In a method adapted from Ozerskaya et al., 1-arylbenziodoxolones are treated with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF or THF) at 60–80°C. For 2-fluoro-6-isopropoxybenzoic acid, the precursor 1-(6-isopropoxy-2-carboxybenzoyl)benziodoxolone is synthesized via iodination of 6-isopropoxy-2-carboxybenzoic acid. Fluorination proceeds with 70% yield, though the synthesis of the iodonium precursor requires multi-step optimization.
Reaction Conditions
Limitations
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Precursor Synthesis : The iodonium precursor demands orthogonal protection of the carboxylic acid (e.g., methyl ester) to avoid side reactions.
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Regioselectivity : Competing fluorination at para positions may occur if directing groups are improperly positioned.
Alkylation of Phenolic Intermediates
Phenol Alkylation with Isopropyl Bromide
A patent by CN111559967A demonstrates the alkylation of phenolic intermediates using sodium hydride (NaH) and isopropyl bromide. For this compound, 2-fluoro-6-hydroxybenzoic acid is treated with NaH in DMF at 0°C, followed by dropwise addition of isopropyl bromide. The reaction proceeds at 25°C for 16 hours, yielding 62.75% of the alkylated product.
Key Steps
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Deprotonation : NaH generates the phenoxide ion, enhancing nucleophilicity.
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Alkylation : Isopropyl bromide reacts via an SN2 mechanism.
Challenges
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Competing Elimination : Elevated temperatures favor elimination over alkylation.
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Acid Sensitivity : The carboxylic acid group necessitates protection (e.g., as a methyl ester) during alkylation.
Cross-Coupling Reactions Using Boronic Acids
Suzuki-Miyaura Coupling
Ambeed’s synthesis of 2-fluoro-6-methoxybenzeneboronic acid provides a template for adapting Suzuki couplings to introduce isopropoxy groups. For example, 2-fluoro-6-bromobenzoic acid is coupled with isopropoxy-substituted boronic acids using Pd catalysts. A representative protocol employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tri-tert-butylphosphine (tBu3P) in THF/water (60°C, 18 hours), yielding 63%.
Representative Reaction
Limitations
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Boronic Acid Availability : Isopropoxy-substituted boronic acids are less common, requiring custom synthesis.
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Steric Hindrance : Bulky isopropoxy groups may slow coupling kinetics.
Diazotization and Fluorination of Aminobenzoic Acids
Schiemann Reaction
Adapting ChemicalBook’s synthesis of 2-fluorobenzoic acid, 6-isopropoxy-2-aminobenzoic acid is diazotized with sodium nitrite (NaNO2) in anhydrous hydrogen fluoride (HF). The diazonium salt decomposes to yield this compound. This method achieves moderate yields (50–60%) but requires handling hazardous HF.
Reaction Scheme
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Diazotization :
-
Fluorination :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carboxylate salts.
Reduction: Formation of benzyl alcohol derivatives.
Esterification: Formation of esters with different alcohols.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Chemistry:
- Intermediate for Drug Development: 2-Fluoro-6-isopropoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential anti-inflammatory and analgesic properties, similar to other benzoic acid derivatives .
- Targeting Specific Biological Pathways: Research indicates that compounds related to this structure may interact with specific biological pathways, making them candidates for further development in treating conditions such as arthritis or other inflammatory diseases.
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Materials Science:
- Polymer Synthesis: The compound can be utilized as a building block in the synthesis of polymers with unique properties. Its fluorinated nature can impart desirable characteristics such as increased chemical resistance and thermal stability to polymer matrices.
- Coatings and Films: Due to its chemical properties, it is also explored for use in coatings that require enhanced durability and resistance to environmental factors.
- Analytical Chemistry:
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results indicated significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications .
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer formulations revealed improvements in mechanical properties and thermal stability compared to traditional polymers without fluorinated components. This study highlights its utility in creating advanced materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The isopropoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The structural analogs of 2-fluoro-6-isopropoxybenzoic acid include derivatives with varying alkoxy groups (e.g., methoxy, ethoxy) or fluorine placement. Key comparisons are outlined below:
Table 1: Substituent Impact on Key Properties
| Compound | Substituents | Acidity (pKa)* | Water Solubility* | Steric Bulk (Taft Es Parameter)* |
|---|---|---|---|---|
| This compound | 2-F, 6-O-iPr, COOH | ~2.8 | Low (<20 mg/mL) | -1.10 (O-iPr) |
| 2-Fluoro-6-methoxybenzoic acid | 2-F, 6-OMe, COOH | ~2.5 | Moderate (~30 mg/mL) | -0.55 (OMe) |
| 2-Fluoro-6-ethoxybenzoic acid | 2-F, 6-OEt, COOH | ~2.7 | Moderate (~25 mg/mL) | -0.75 (OEt) |
| 2-Fluoro-6-hydroxyphenylboronic acid | 2-F, 6-OH, B(OH)₂ | N/A | High (>50 mg/mL) | -0.25 (OH) |
*Estimated based on substituent effects and literature analogs .
- Acidity : The fluorine atom enhances the acidity of the carboxylic acid group via electron withdrawal. However, the bulky isopropoxy group slightly reduces acidity compared to methoxy analogs due to steric hindrance limiting resonance stabilization .
- Solubility : Larger alkoxy groups (e.g., isopropoxy) reduce water solubility compared to smaller groups (methoxy, ethoxy). The carboxylic acid group partially offsets this by enabling polar interactions.
Biological Activity
2-Fluoro-6-isopropoxybenzoic acid is a fluorinated aromatic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a fluorine atom and an isopropoxy group significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic applications.
- Molecular Formula : C12H13F O3
- Molecular Weight : Approximately 224.22 g/mol
- Melting Point : 160-162 °C
- Boiling Point : Approximately 300 °C
The specific positioning of the fluorine and isopropoxy groups enhances the compound's lipophilicity, affecting its distribution in biological systems and its interaction with cellular targets.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding, influencing binding affinity to target proteins.
- Non-covalent Interactions : These interactions are crucial for the compound's specificity towards certain biological pathways.
- Inhibition of Centromere-associated Protein E (CENP-E) : Preliminary studies indicate that this compound acts as a selective inhibitor of CENP-E, which plays a vital role in chromosome segregation during cell division. Inhibition of CENP-E has implications in cancer therapy due to its role in tumor cell proliferation .
Antitumor Activity
Research indicates that derivatives of this compound demonstrate broad antitumor activity, particularly in solid tumors and hematological malignancies. The compound induces mitotic arrest and apoptosis in cancer cells, characterized by:
- Cell Proliferation Inhibition : In vitro studies show IC50 values around 22 nM against various cancer cell lines, including SKOV-3 and Colo205.
- Phenotypic Changes : Treated cells exhibit misaligned chromosomes and bipolar mitotic spindles, indicative of disrupted mitosis .
Anti-inflammatory Properties
In addition to its antitumor effects, there are indications that this compound may possess anti-inflammatory properties. This potential is linked to its ability to modulate inflammatory pathways, although further research is needed to fully elucidate these effects .
Case Studies
- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant tumor regression in xenograft models. This supports the compound's potential as a therapeutic agent in oncology.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects, focusing on its pharmacokinetics (PK) and pharmacodynamics (PD) following oral administration .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | IC50 ~ 22 nM in SKOV-3 & Colo205 |
| Mechanism | Selective inhibition of CENP-E |
| Phenotypic Changes | Bipolar spindles, misaligned chromosomes |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoro-6-isopropoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aromatic carboxylic acids with fluoro and alkoxy substituents typically involves multi-step protocols. A common approach includes:
- Step 1 : Fluorination of a precursor (e.g., via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions).
- Step 2 : Alkoxy group introduction (e.g., isopropoxylation using isopropyl bromide and a base like NaH in DMF).
- Step 3 : Oxidation of a methyl or hydroxymethyl group to the carboxylic acid (e.g., using KMnO₄ or RuO₄ under acidic conditions).
Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess fluorinating agents may lead to byproducts, while prolonged reaction times in Step 3 risk over-oxidation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons, causing distinct splitting patterns. The isopropoxy group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm), while the carboxylic acid proton is typically absent due to exchange broadening.
- FT-IR : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., [M-H]⁻ ion at m/z 228.0534 for C₁₀H₁₀FO₃). NIST databases provide reference fragmentation patterns for fluorinated benzoic acids .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–14). The carboxylic acid group enhances solubility in basic conditions (pH > 7), while the fluorine and isopropoxy groups reduce polarity.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., defluorination or ester hydrolysis). Fluorinated benzoic acids are generally stable in acidic media but prone to decarboxylation at high temperatures .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for fluorination and alkoxylation steps. Compare activation energies of competing pathways (e.g., ortho vs. para substitution).
- Solvent Effects : Apply COSMO-RS to simulate solvent polarity’s impact on reaction kinetics. Polar solvents like DMF stabilize charged intermediates in SNAr reactions .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce experiments with strict adherence to reported conditions (e.g., inert atmosphere, reagent purity).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-fluorinated analogs or ester intermediates).
- Meta-Analysis : Compare datasets across literature using statistical tools (e.g., ANOVA) to isolate variables like catalyst type or temperature .
Q. How can researchers optimize Suzuki-Miyaura coupling using this compound as a boronic acid precursor?
- Methodological Answer :
- Boronate Ester Preparation : Convert the carboxylic acid to a boronic ester via lithiation (n-BuLi, -78°C) followed by quenching with B(OMe)₃.
- Coupling Conditions : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF). Monitor reaction progress via ¹⁹F NMR to track fluorine retention .
Q. What are the best practices for handling hazardous intermediates during the synthesis of this compound?
- Methodological Answer :
- Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., lithiation).
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal. Fluoride-containing waste requires specialized treatment to prevent environmental contamination .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
